molecular formula C15H24O B13421837 (1R,2S,7S,8S,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde CAS No. 25491-00-3

(1R,2S,7S,8S,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde

Cat. No.: B13421837
CAS No.: 25491-00-3
M. Wt: 220.35 g/mol
InChI Key: PBMHTGOFWRRJFS-BIGJJFBESA-N
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Description

(1R,2S,7S,8S,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde is a complex organic compound known for its unique tricyclic structure. This compound is characterized by its three fused rings and an aldehyde functional group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,7S,8S,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by a series of functional group transformations to introduce the aldehyde group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can be more efficient in terms of yield and purity. The use of automated systems and advanced analytical techniques ensures that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Nucleophilic Additions and Substitutions

The aldehyde group serves as a reactive site for nucleophilic attack. For example:

Reaction TypeConditionsProductsYieldSource
Cyanide AdditionSodium cyanide in dimethyl sulfoxide (DMSO) at 90°C for 24 hoursSubstituted nitriles (e.g., acetonitrile derivatives)21–69%
Alcohol FormationReduction with LiAlH₄ or catalytic hydrogenationCorresponding tricyclic primary alcohol55–97%

Key Findings :

  • Cyanide additions proceed efficiently under polar aprotic conditions, yielding nitriles as major products .

  • Reduction of the aldehyde to a primary alcohol preserves the tricyclic framework, enabling further functionalization .

Oxidation and Oxygen Functionalization

The aldehyde group can undergo oxidation or participate in oxygen-based rearrangements:

Reaction TypeConditionsProductsYieldSource
Jones OxidationCrO₃ in H₂SO₄/acetone10-Keto-longifolene analog (ketone)55%
Acid-Catalyzed Hydration50% H₂SO₄ in acetic acidHydrated derivatives (geminal diols)25%

Key Findings :

  • Jones oxidation converts the aldehyde to a ketone, useful for synthesizing bioactive derivatives .

  • Acidic hydration stabilizes intermediates through Wagner-Meerwein rearrangements, forming bridged bicyclic products .

Cycloaddition Reactions

The tricyclic core enables intramolecular cycloadditions:

Reaction TypeConditionsProductsYieldSource
Intramolecular Diels-AlderMicrowave heating in toluene (sealed tube)Tetracyclic adducts97%
Thermal CyclizationPyrolysis at 525°CLongifolene-like hydrocarbons56%

Key Findings :

  • Microwave-assisted Diels-Alder reactions achieve high yields with stereochemical control .

  • Pyrolysis induces retro-aldol fragmentation, yielding simpler terpenoid structures .

Acid-Catalyzed Rearrangements

The tricyclic skeleton undergoes structural reorganization under acidic conditions:

Reaction TypeConditionsProductsYieldSource
Wagner-MeerweinHBr in acetic acidRearranged himachalane analogs25–66%
Epoxide Ring OpeningBF₃·Et₂O in methanolCyclopentadiene lactones83%

Key Findings :

  • Acidic media promote hydride or alkyl shifts, forming structurally diverse sesquiterpenes .

  • Epoxide intermediates derived from the aldehyde undergo regioselective ring-opening .

Functional Group Interconversion

The aldehyde can be converted into other functional groups:

Reaction TypeConditionsProductsYieldSource
Thioether FormationBenzyl isolongifolyl thioether with Ag₂OChiral benzyl mercaptans38–49% ee
Acetal ProtectionMethanol with acid catalystAcetal-protected derivativesn/a

Key Findings :

  • Thioether formation introduces chirality, useful for asymmetric synthesis .

  • Acetal protection stabilizes the aldehyde during multi-step syntheses .

Thermal Stability and Pyrolysis

High-temperature reactions reveal decomposition pathways:

Reaction TypeConditionsProductsYieldSource
Pyrolysis525°C in benzeneLongifolene-like hydrocarbons56%

Key Findings :

  • Thermal decomposition produces simpler hydrocarbons via C–C bond cleavage .

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,7S,8S,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its tricyclic structure can mimic certain natural products, making it useful in the study of enzyme-substrate interactions and receptor binding.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The aldehyde group can be modified to create analogs with improved pharmacokinetic and pharmacodynamic profiles.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (1R,2S,7S,8S,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The tricyclic structure also allows for specific binding interactions with receptors, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S,7S,8S,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carboxylic acid
  • (1R,2S,7S,8S,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-methanol

Uniqueness

Compared to similar compounds, (1R,2S,7S,8S,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde is unique due to its aldehyde functional group. This group allows for a wider range of chemical reactions and interactions, making it more versatile in synthetic and biological applications.

Properties

CAS No.

25491-00-3

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(1R,2S,7S,8S,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde

InChI

InChI=1S/C15H24O/c1-14(2)7-4-8-15(3)11-6-5-10(13(11)14)12(15)9-16/h9-13H,4-8H2,1-3H3/t10-,11-,12+,13+,15+/m1/s1

InChI Key

PBMHTGOFWRRJFS-BIGJJFBESA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]3[C@H]1CC[C@@H]3[C@@H]2C=O)(C)C

Canonical SMILES

CC1(CCCC2(C3C1C(C2C=O)CC3)C)C

Origin of Product

United States

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